molecular formula C20H29NO4 B3910407 4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide

4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide

Cat. No.: B3910407
M. Wt: 347.4 g/mol
InChI Key: NEOBFAQBBMTBDE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an allyloxy group, an ethoxy group, a hydroxymethyl group, and a benzamide group . These groups can greatly influence the compound’s properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclopentyl ring. The presence of these groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the allyloxy group might undergo reactions typical of alkenes, such as addition reactions . The benzamide group could participate in various reactions involving the carbonyl group or the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, its solubility would likely be affected by its polarity .

Mechanism of Action

Without specific studies on this compound, it’s challenging to predict its mechanism of action. It would depend on the compound’s reactivity, as well as the environment in which it is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. Some functional groups, such as the benzamide group, could potentially have biological activity .

Properties

IUPAC Name

3-ethoxy-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-N-methyl-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-4-12-25-17-9-8-16(13-18(17)24-5-2)19(23)21(3)14-20(15-22)10-6-7-11-20/h4,8-9,13,22H,1,5-7,10-12,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOBFAQBBMTBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)CC2(CCCC2)CO)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide
Reactant of Route 3
4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide
Reactant of Route 4
4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide
Reactant of Route 5
4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide
Reactant of Route 6
4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide

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